7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15199891
InChI: InChI=1S/C22H28N4/c1-14-7-6-8-19(10-14)21-18(5)22-23-17(4)11-20(26(22)24-21)25-12-15(2)9-16(3)13-25/h6-8,10-11,15-16H,9,12-13H2,1-5H3
SMILES:
Molecular Formula: C22H28N4
Molecular Weight: 348.5 g/mol

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15199891

Molecular Formula: C22H28N4

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C22H28N4
Molecular Weight 348.5 g/mol
IUPAC Name 7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C22H28N4/c1-14-7-6-8-19(10-14)21-18(5)22-23-17(4)11-20(26(22)24-21)25-12-15(2)9-16(3)13-25/h6-8,10-11,15-16H,9,12-13H2,1-5H3
Standard InChI Key IADMJONHLAAKAZ-UHFFFAOYSA-N
Canonical SMILES CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring. Key substituents include:

  • A 3,5-dimethylpiperidin-1-yl group at position 7

  • Methyl groups at positions 3 and 5

  • A 3-methylphenyl moiety at position 2

This arrangement introduces steric bulk and electronic modulation, critical for interaction with biological targets. Computational modeling and X-ray crystallography of analogous compounds reveal planar geometries that facilitate intercalation or enzymatic binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₉N₅
Molecular Weight375.52 g/mol
IUPAC Name7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Topological Polar Surface Area45.9 Ų

Tautomerism and Electronic Configuration

Synthesis and Optimization

Synthetic Pathways

The synthesis of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine follows multi-step protocols common to pyrazolo[1,5-a]pyrimidines:

  • Core Formation: Cyclocondensation of β-ketoesters with aminopyrazoles under acidic conditions generates the pyrazolo[1,5-a]pyrimidine scaffold .

  • Functionalization: Subsequent alkylation or coupling reactions introduce substituents. The 3,5-dimethylpiperidin-1-yl group is typically installed via nucleophilic substitution using 3,5-dimethylpiperidine and a halogenated intermediate.

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) yield high-purity products, with yields optimized by controlling reaction temperature and solvent polarity.

Key Reagents and Conditions

  • Bases: Sodium hydride, cesium carbonate

  • Catalysts: Palladium on carbon (for coupling reactions)

  • Solvents: Dimethylformamide, toluene

  • Temperature: 80–120°C

Challenges in Synthesis

Steric hindrance from the 3-methylphenyl group complicates functionalization at position 2, often requiring prolonged reaction times or elevated temperatures. Microwave-assisted synthesis has emerged as a solution, reducing reaction durations from hours to minutes while improving yields .

Biological Activities and Mechanisms

Anticancer Properties

The compound’s anticancer potential stems from kinase inhibition. Molecular docking studies suggest that the dimethylpiperidine moiety interacts with hydrophobic pockets in protein kinases, disrupting ATP binding. In vitro assays against breast cancer cell lines (MCF-7, MDA-MB-231) show moderate cytotoxicity, though efficacy is highly dependent on glycosylation patterns in triazole-linked glycohybrids .

Table 2: In Vitro Cytotoxicity Data (Representative Analogs)

CompoundIC₅₀ (MCF-7)IC₅₀ (MDA-MB-231)
Parent Pyrazolo[1,5-a]pyrimidine48 μM52 μM
Glycohybrid Derivative12 μM18 μM

Neuropharmacological Applications

Structural analogs modulate GABAₐ receptors, implicating potential anxiolytic or sedative applications. The 3,5-dimethylpiperidin-1-yl group mimics pharmacophores found in benzodiazepines, facilitating allosteric modulation.

Structural Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR: Methyl groups resonate as singlets (δ 2.1–2.4 ppm), while aromatic protons appear as multiplet clusters (δ 7.2–7.8 ppm) .

  • ¹³C NMR: The pyrimidine carbonyl carbon is observed at δ 155–160 ppm.

X-Ray Crystallography

Single-crystal studies of related compounds confirm planar geometry and intermolecular π-π stacking, which may contribute to solid-state stability and crystal packing efficiency .

Pharmacokinetic Considerations

Solubility and Permeability

The compound’s logP value (~3.5) indicates moderate lipophilicity, favoring blood-brain barrier penetration but posing challenges for aqueous solubility. Prodrug strategies, such as phosphate esterification, are under investigation to enhance bioavailability.

Metabolic Stability

Future Directions and Applications

Targeted Drug Delivery

Conjugation with nanoparticles or antibody-drug conjugates (ADCs) could mitigate solubility issues and enhance tumor-specific uptake. Preliminary studies with glycohybrids demonstrate improved targeting of glucose transporter-overexpressing cancers .

Computational Drug Design

Machine learning models trained on pyrazolo[1,5-a]pyrimidine libraries are identifying novel derivatives with optimized binding affinities for kinase targets. These efforts aim to reduce off-target effects while maintaining potency.

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